9-二甲苯基-2,7,10-三甲基吖啶鎓高氯酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

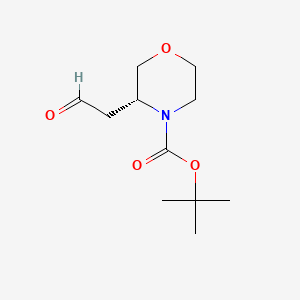

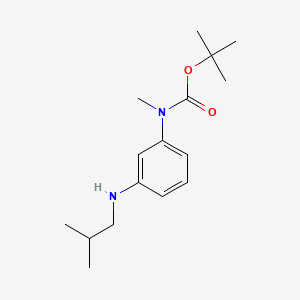

9-Mesityl-2,7,10-trimethylacridinium Perchlorate is a chemical compound with the molecular formula C25H26ClNO4 . It appears as a white to yellow to green powder or crystal .

Molecular Structure Analysis

The molecular weight of 9-Mesityl-2,7,10-trimethylacridinium Perchlorate is approximately 439.93 g/mol . Its molecular formula is C25H26ClNO4 .Chemical Reactions Analysis

9-Mesityl-2,7,10-trimethylacridinium Perchlorate is known to be a photooxygenation catalyst. It can be used for various reactions, including metal-free ring-opening metathesis polymerization and one-pot synthesis of oxazoles from 2H-azirines and aldehydes .Physical And Chemical Properties Analysis

9-Mesityl-2,7,10-trimethylacridinium Perchlorate is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C .科学研究应用

Visible Light Photoredox Catalyst

This compound is known to be a visible light photoredox catalyst . Photoredox catalysis is a process where light is used to activate a molecule which can then transfer an electron to or from another molecule. This property makes it useful in various chemical reactions .

Knoevenagel–Michael Cyclocondensation Reaction

It has been used as a photocatalyst in the Knoevenagel–Michael cyclocondensation reaction of aldehydes, malononitrile, and dimedone . This reaction is a green radical synthetic approach for the production of tetrahydrobenzo [b]pyran scaffolds .

Anti-Markovnikov Hydroamination of Alkenes

The compound has been applied in the anti-Markovnikov hydroamination of alkenes . This reaction involves the addition of an amine to an alkene in an anti-Markovnikov manner, which means the amine is added to the less substituted carbon of the alkene .

Addition of Carboxylic Acids to Alkenes

Another application is in the addition of carboxylic acids to alkenes . This reaction involves the addition of a carboxylic acid to an alkene to form a new carbon-carbon bond .

Hydrotrifluoromethylation of Styrenes

It has been used in the hydrotrifluoromethylation of styrenes using the Langlois reagent . This reaction involves the addition of a trifluoromethyl group to a styrene .

Dithioacetalization or Thioetherification of Benzyl Alcohols

The compound has been used as a visible-light photocatalyst for dithioacetalization or thioetherification of benzyl alcohols . This process involves the conversion of benzyl alcohols into dithioacetals or thioethers .

作用机制

Target of Action

It is known to be a photocatalyst , which suggests that its targets are likely to be molecules that undergo chemical reactions under the influence of light.

Mode of Action

As a photocatalyst, 9-Mesityl-2,7,10-trimethylacridinium Perchlorate is activated by light and can facilitate various chemical reactions . The exact nature of these reactions and the changes they induce in the target molecules would depend on the specific context in which the compound is used.

Result of Action

The molecular and cellular effects of 9-Mesityl-2,7,10-trimethylacridinium Perchlorate’s action would depend on the specific reactions it catalyzes . As a photocatalyst, it could potentially facilitate a wide range of effects, from the synthesis of new compounds to the breakdown of existing ones.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 9-Mesityl-2,7,10-trimethylacridinium Perchlorate . For instance, the presence and intensity of light would be a critical factor, given the compound’s role as a photocatalyst. Other factors, such as temperature and pH, could also play a role.

安全和危害

This compound may intensify fire and cause skin and eye irritation . Precautions should be taken to avoid mixing with combustibles, and protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

属性

IUPAC Name |

2,7,10-trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N.ClHO4/c1-15-7-9-22-20(13-15)25(24-18(4)11-17(3)12-19(24)5)21-14-16(2)8-10-23(21)26(22)6;2-1(3,4)5/h7-14H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNXOHCMBBOSPE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)C)C.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659823 |

Source

|

| Record name | 2,7,10-Trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216909-33-9 |

Source

|

| Record name | 2,7,10-Trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Mesityl-2,7,10-trimethylacridinium Perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B572154.png)

![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)

![3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid](/img/structure/B572163.png)

![Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B572170.png)

![3-Bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B572175.png)